3-(4-fluorophenyl)-3-hydroxy-7-[4-(methylsulfanyl)phenyl]-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile
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Overview
Description
3-(4-fluorophenyl)-3-hydroxy-7-[4-(methylsulfanyl)phenyl]-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile is a complex heterocyclic compound.
Preparation Methods
The synthesis of 3-(4-fluorophenyl)-3-hydroxy-7-[4-(methylsulfanyl)phenyl]-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile involves multiple steps. One common synthetic route includes the cyclization of appropriate thiazole and pyridine derivatives under controlled conditions . Industrial production methods may involve the use of robust catalysts and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
3-(4-fluorophenyl)-3-hydroxy-7-[4-(methylsulfanyl)phenyl]-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studying enzyme inhibition and receptor binding.
Medicine: The compound shows potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Industry: It is used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It can inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The presence of the thiazolo[3,2-a]pyridine core is crucial for its biological activity, as it can form hydrogen bonds and interact with various biomolecules .
Comparison with Similar Compounds
Similar compounds include other thiazolo[3,2-a]pyridine derivatives, such as:
- 3-(4-chlorophenyl)-3-hydroxy-7-[4-(methylsulfanyl)phenyl]-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile
- 3-(4-bromophenyl)-3-hydroxy-7-[4-(methylsulfanyl)phenyl]-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile
These compounds share a similar core structure but differ in their substituents, which can significantly affect their chemical properties and biological activities .
Properties
Molecular Formula |
C21H17FN2O2S2 |
---|---|
Molecular Weight |
412.5 g/mol |
IUPAC Name |
3-(4-fluorophenyl)-3-hydroxy-7-(4-methylsulfanylphenyl)-5-oxo-6,7-dihydro-2H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile |
InChI |
InChI=1S/C21H17FN2O2S2/c1-27-16-8-2-13(3-9-16)17-10-19(25)24-20(18(17)11-23)28-12-21(24,26)14-4-6-15(22)7-5-14/h2-9,17,26H,10,12H2,1H3 |
InChI Key |
OHLDLRSTDAEROJ-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=C(C=C1)C2CC(=O)N3C(=C2C#N)SCC3(C4=CC=C(C=C4)F)O |
Origin of Product |
United States |
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